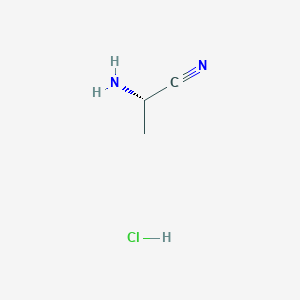

(2S)-2-aminopropanenitrile hydrochloride

Description

(2S)-2-Aminopropanenitrile hydrochloride is a chiral organic compound characterized by a nitrile group (-CN) and an amine group (-NH₂) on the second carbon of a propane backbone, with stereochemistry specified by the (2S) configuration. The hydrochloride salt form enhances its stability and solubility in aqueous environments, making it suitable for pharmaceutical and synthetic applications.

Properties

IUPAC Name |

(2S)-2-aminopropanenitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N2.ClH/c1-3(5)2-4;/h3H,5H2,1H3;1H/t3-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJGQCCPNVRCAQI-DFWYDOINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C#N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C#N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

106.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59981-03-2 | |

| Record name | (2S)-2-aminopropanenitrile hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Direct Synthesis via Reaction of 2-Aminopropanenitrile with Hydrochloric Acid

The most straightforward and industrially relevant method to prepare (2S)-2-aminopropanenitrile hydrochloride involves the acidification of the free base 2-aminopropanenitrile with hydrochloric acid under controlled conditions.

Procedure : The free base 2-aminopropanenitrile is dissolved in an appropriate solvent such as diethyl ether or methanol, cooled (often to 0 °C), and treated with a solution of hydrogen chloride (commonly 1.0 M in diethyl ether). The reaction mixture is stirred for a defined period (e.g., 30 minutes) to allow salt formation. The resulting precipitate of the hydrochloride salt is then filtered, washed, and dried to yield the product.

Reaction conditions : Low temperature (0 °C) to control reaction rate and prevent side reactions; use of anhydrous solvents to avoid hydrolysis.

Yields and purity : Yields are generally high, with the product obtained as a crystalline solid suitable for further use without extensive purification.

| Step | Conditions | Notes |

|---|---|---|

| Dissolution of free base | Diethyl ether, 0 °C | Ensures solubility and stability |

| Addition of HCl solution | 1.0 M HCl in diethyl ether | Controlled addition to avoid excess acid |

| Stirring | 30 min at 0 °C | Complete salt formation |

| Filtration and washing | Cold diethyl ether | Removes impurities |

| Drying | Under vacuum | Yields pure hydrochloride salt |

Strecker Reaction-Based Synthesis of α-Amino Nitriles

The classical Strecker synthesis is a three-component condensation involving an aldehyde, ammonia or an amine, and hydrogen cyanide, producing α-amino nitriles as key intermediates. This method can be adapted to prepare (2S)-2-aminopropanenitrile, especially when chiral aldehydes or chiral catalysts are employed to induce stereoselectivity.

General reaction : Aldehyde + Ammonia + HCN → α-Amino nitrile

Research findings : Recent studies have optimized this reaction by using N-acylimine intermediates stabilized with sulfinic acids and employing telescoping protocols to improve yields and reduce purification steps. Reaction times vary from hours to several days depending on substrates and conditions.

Advantages : Enables the synthesis of enantiomerically enriched α-amino nitriles; allows structural diversity by varying aldehyde and amine components.

Limitations : Reaction times can be long (up to 7 days); yields moderate to good (around 40-53%); some intermediates unstable, requiring careful handling.

| Parameter | Typical Conditions | Outcome |

|---|---|---|

| Temperature | Room temperature to 45 °C | Higher temps reduce reaction time but risk side reactions |

| Reaction time | 3 to 14 days | Longer times for complete conversion |

| Catalysts/additives | Potassium carbonate, sulfinic acid | Improve yield and selectivity |

| Purification | Flash chromatography, preparative HPLC | Required for product isolation |

Industrial Production via Ammonia Addition to Acrylonitrile

Industrial-scale synthesis of 2-aminopropanenitrile (the free base) often involves the nucleophilic addition of ammonia to acrylonitrile, followed by conversion to the hydrochloride salt.

Reaction : Acrylonitrile + NH3 → 2-aminopropanenitrile

Subsequent step : Treatment with HCl to form the hydrochloride salt.

Process features : Continuous flow reactors are employed to optimize yield, reaction time, and product consistency.

Advantages : Scalable, cost-effective, and suitable for large-scale production.

| Step | Conditions | Notes |

|---|---|---|

| Ammonia addition | Controlled temperature, pressure | Ensures high conversion |

| Salt formation | Acidification with HCl | Produces stable hydrochloride salt |

| Reactor type | Continuous flow | Enhances process control |

Alternative Synthetic Routes and Modifications

From amides : Dehydration of α-amino amides using reagents like thionyl chloride or phosphorus pentachloride can yield α-amino nitriles, which can then be converted to the hydrochloride salt.

From cyanohydrins : Addition of cyanide to chiral aldehydes or ketones forms cyanohydrins that can be further transformed into α-amino nitriles.

Photocatalytic methods : Emerging organophotocatalytic approaches enable selective α-functionalization of amines, potentially applicable to the synthesis of isotopically labeled or modified (2S)-2-aminopropanenitrile derivatives.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Yield & Purity | Advantages | Limitations |

|---|---|---|---|---|

| Acidification of free base | 2-Aminopropanenitrile + HCl (1.0 M in Et2O) | High yield, crystalline product | Simple, direct, scalable | Requires pure free base |

| Strecker reaction | Aldehyde + Ammonia + HCN + additives | Moderate yield (40-53%) | Enables chiral synthesis | Long reaction times, purification needed |

| Industrial ammonia addition | Acrylonitrile + NH3, then acidification | High yield, continuous process | Industrial scale, cost-effective | Requires handling of acrylonitrile |

| Dehydration of amides | Amides + SOCl2 or PCl5 | Variable yields | Alternative route | More steps, harsher reagents |

| Photocatalytic α-functionalization | Photocatalyst, amine, light | Experimental | Selective modifications | Early-stage research |

Research Findings and Optimization Notes

The acidification method remains the most reliable for producing high-purity this compound in a straightforward manner.

Strecker-based methods provide access to diverse α-amino nitrile derivatives but require optimization of reaction time and purification steps. Use of potassium carbonate and sulfinic acid additives improves yields and functional group tolerance.

Industrial processes favor continuous flow reactors for better control and scalability, minimizing batch-to-batch variability.

Emerging photocatalytic methods offer potential for isotopic labeling and selective functionalization, expanding the utility of this compound in medicinal chemistry.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-aminopropanenitrile hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitriles or amides.

Reduction: The nitrile group can be reduced to form primary amines.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of nitriles or amides.

Reduction: Formation of primary amines.

Substitution: Formation of substituted amines or amides.

Scientific Research Applications

Medicinal Chemistry

Antitubercular Agents

Recent studies have highlighted the potential of (2S)-2-aminopropanenitrile hydrochloride in the development of new antitubercular agents. It has been identified as a part of novel compounds aimed at inhibiting specific enzymes critical for the survival of Mycobacterium tuberculosis, particularly targeting the enzyme Pks13 involved in mycolic acid biosynthesis. The structural modifications of this compound have been studied to enhance its potency and selectivity against resistant strains of tuberculosis .

Protein Kinase Inhibitors

The compound has also been explored as a scaffold for designing protein kinase inhibitors. Its structural features allow for modifications that can enhance binding affinity to various kinase targets, which are crucial in cancer therapy. The synthesis of derivatives has shown promising results in inhibiting specific kinase activities, suggesting that this compound could serve as a lead compound for further drug development .

Synthetic Methodologies

Building Block in Organic Synthesis

In organic synthesis, this compound is utilized as a versatile building block. Its functional groups enable it to participate in various reactions, including nucleophilic substitutions and condensation reactions. This property makes it valuable for synthesizing more complex molecules used in pharmaceuticals and agrochemicals .

Chiral Synthesis

The chiral nature of this compound allows it to be employed in asymmetric synthesis processes. Researchers have utilized this compound to develop enantiomerically pure products, which are essential in the pharmaceutical industry due to the differing biological activities of enantiomers .

Biochemical Research

Biochemical Assays

this compound is used in various biochemical assays to study enzyme activity and inhibition. Its role as an inhibitor in enzymatic reactions provides insights into metabolic pathways and can help identify potential therapeutic targets .

Cell Culture Studies

In cell culture experiments, this compound has been applied to investigate its effects on cellular processes such as proliferation and apoptosis. These studies contribute to understanding how modifications of this compound might influence cellular responses relevant to disease states .

Data Summary

| Application Area | Specific Use Cases | Key Findings/Notes |

|---|---|---|

| Medicinal Chemistry | Antitubercular agents, protein kinase inhibitors | Effective against M. tuberculosis; potential lead for cancer therapy |

| Synthetic Methodologies | Building block for organic synthesis | Versatile in nucleophilic substitutions |

| Biochemical Research | Enzyme inhibition assays, cell culture studies | Valuable for studying metabolic pathways |

Case Studies

- Antitubercular Development : A study published in 2023 demonstrated the efficacy of derivatives of this compound against resistant strains of tuberculosis, showing significant inhibition of Pks13 with optimized structural modifications .

- Kinase Inhibition : Research indicated that certain analogs derived from this compound exhibited enhanced potency against specific cancer-related kinases, suggesting a pathway for developing targeted cancer therapies .

- Synthetic Applications : A synthetic route utilizing this compound was reported to yield high-purity products suitable for further biological testing, illustrating its utility as a reliable building block in chemical synthesis .

Mechanism of Action

The mechanism of action of (2S)-2-aminopropanenitrile hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biomolecules, influencing their structure and function. The nitrile group can participate in nucleophilic addition reactions, leading to the formation of new chemical bonds and products.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural features of (2S)-2-aminopropanenitrile hydrochloride with similar compounds:

Key Observations :

- Nitrile vs. Phenyl/Hydroxyl Groups: Unlike ephedrine hydrochloride , which contains a phenyl ring and hydroxyl group for receptor binding, the nitrile group in this compound may confer reactivity in nucleophilic additions or hydrogen bonding.

- Halogen Substitution: The fluorine atom in methyl (2S)-3-amino-2-fluoropropanoate hydrochloride introduces electronegativity and steric effects, altering solubility and metabolic stability compared to the nitrile group.

Stability and Reactivity

- (1R,2S)-(-)-Ephedrine Hydrochloride : Stability decreases by 11% in urine and 30–70% in plasma/urine after six months at -20°C, influenced by bacterial activity (e.g., E. coli) .

- (2S)-2,5-Diaminopentanamide Dihydrochloride: Limited stability data, but incompatible with strong oxidizers (e.g., NOx, HCl) .

- Target Compound: Nitriles are generally prone to hydrolysis under acidic/basic conditions, suggesting this compound may require controlled storage (e.g., dry, low-temperature environments).

Toxicity and Handling Precautions

- (2S)-2,5-Diaminopentanamide Dihydrochloride: No thorough toxicological data; precautions include avoiding inhalation and skin contact .

- 2-(N,N-Dimethylamino)ethyl Chloride Hydrochloride: Likely irritant due to quaternary ammonium structure .

- Target Compound : Nitriles can release toxic cyanide metabolites. While specific data are absent, analogous handling measures (e.g., gloves, goggles) are recommended.

Biological Activity

(2S)-2-aminopropanenitrile hydrochloride, with the CAS number 59981-03-2, is a chiral organic compound that has garnered attention for its various biological activities and applications in biochemical research. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

- Molecular Formula : C₃H₆ClN

- Molecular Weight : Approximately 106.55 g/mol

- Chirality : Exhibits specific stereochemistry as a chiral compound, which influences its biological interactions.

The biological activity of this compound is primarily attributed to its interactions with various biomolecules:

- Protein Stabilization : It is used in protein purification processes, acting as a stabilizing agent that enhances the structural integrity of proteins during chromatographic techniques. This stabilization is crucial for obtaining reliable experimental data.

- Immune Modulation : Research indicates that this compound interacts with the interleukin-2 receptor (IL-2R), promoting the proliferation of CD4+ T lymphocytes. This interaction plays a significant role in immune responses and has potential implications for therapeutic interventions in immune-related disorders.

1. Immunological Studies

Studies have highlighted the role of this compound in modulating immune responses:

- T Cell Proliferation : The compound enhances CD4+ T cell proliferation through IL-2R signaling pathways. This effect is critical for both maintaining healthy immune function and addressing various pathological conditions.

2. Protein Purification

The compound is extensively utilized in biochemical laboratories for:

- Chromatography and Electrophoresis : As a buffer component, it aids in the purification of proteins, thus facilitating structural and functional analyses essential for research in biochemistry and molecular biology.

Case Study 1: Immune Response Modulation

A study conducted on murine models demonstrated that administration of this compound led to increased levels of IL-2 production and enhanced T cell proliferation. This suggests its potential as an immunotherapeutic agent in conditions where T cell activation is beneficial, such as cancer immunotherapy.

Case Study 2: Protein Stability Enhancement

In a comparative analysis, researchers evaluated the efficacy of various stabilizing agents during protein purification processes. The inclusion of this compound resulted in higher yields of active protein compared to traditional stabilizers, underscoring its utility in biochemical applications.

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

| Activity | Mechanism | Outcome |

|---|---|---|

| T Cell Proliferation | IL-2R interaction | Enhanced immune response |

| Protein Stabilization | Stabilizes proteins during purification | Higher yield and activity |

| Buffer Component | Used in chromatography | Improved fidelity in experimental data |

Q & A

Q. What are the recommended synthetic routes for (2S)-2-aminopropanenitrile hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically begins with chiral amino acid precursors (e.g., L-serine derivatives) to preserve stereochemistry. Key steps include nitrile group introduction via nucleophilic substitution or cyanide-mediated reactions. Optimize pH (6–8), temperature (0–25°C), and solvent polarity (e.g., acetonitrile/water mixtures) to enhance yield and enantiomeric purity. Post-synthetic purification via recrystallization or chiral chromatography is critical .

Q. How can researchers characterize the stereochemical purity of this compound?

- Methodological Answer : Use chiral HPLC with a polysaccharide-based column (e.g., Chiralpak® AD-H) and a mobile phase of hexane/isopropanol (90:10) with 0.1% trifluoroacetic acid. Confirm enantiomeric excess (>98%) via optical rotation ([α]D²⁵) and corroborate with NMR (¹H and ¹³C) and mass spectrometry (HRMS) .

Q. What solvents and storage conditions are optimal for maintaining the stability of this compound?

- Methodological Answer : The hydrochloride salt form improves solubility in polar solvents (e.g., water, methanol). Store at -20°C in airtight, light-protected containers under inert gas (argon/nitrogen). Avoid prolonged exposure to humidity or temperatures >25°C, as decomposition (e.g., hydrolysis of the nitrile group) may occur .

Q. What safety precautions are necessary given limited toxicological data?

- Methodological Answer : Follow GHS/CLP guidelines: Use PPE (gloves, lab coat, goggles), work in a fume hood, and avoid inhalation/contact. Implement emergency protocols for spills (neutralize with sodium bicarbonate). Toxicity data gaps necessitate treating the compound as a potential irritant (skin/eyes) and respiratory hazard .

Advanced Research Questions

Q. How can enantiomeric purity be ensured during large-scale synthesis?

- Methodological Answer : Employ asymmetric catalysis (e.g., chiral ligands in palladium-mediated cyanation) or enzymatic resolution (lipases/esterases). Monitor reaction progress via in-situ FTIR or circular dichroism (CD) spectroscopy. Validate purity using X-ray crystallography for absolute configuration confirmation .

Q. What analytical techniques resolve stability discrepancies in biological matrices (e.g., plasma)?

- Methodological Answer : Stability studies should use HPLC-MS/MS with deuterated internal standards. For example, in plasma:

| Condition | Stability Change (48 hrs) |

|---|---|

| 37°C (plasma) | <5% degradation |

| -20°C (6 months) | ~30% degradation |

| Matrix effects (e.g., bacterial contamination) require validation via spiked recovery experiments . |

Q. How does the compound react with strong oxidizers, and how can side products be mitigated?

- Methodological Answer : The nitrile group reacts exothermically with oxidizers (e.g., HNO₃), producing cyanide intermediates. Use quenching agents (sodium thiosulfate) and inert reaction media (dichloromethane). Monitor by TLC or GC-MS for unexpected byproducts (e.g., carboxylic acids) .

Q. What strategies address contradictions in reported biological activity data?

Q. How can the compound’s reactivity be leveraged in peptide-mimetic drug design?

- Methodological Answer : The nitrile group serves as a bioisostere for carbonyls or carboxylates. Incorporate into peptidomimetics via solid-phase synthesis, using Fmoc-protected intermediates. Assess conformational stability via molecular dynamics simulations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.